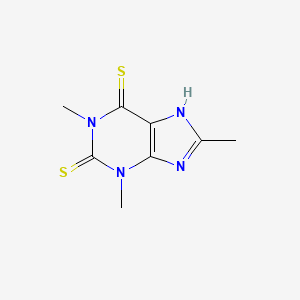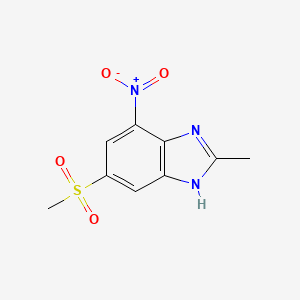
6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole typically involves the following steps:
Sulfonation: The methylsulfonyl group is introduced via sulfonation reactions, often using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Cyclization Conditions: Acidic or basic conditions, often with the use of catalysts.
Major Products
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzimidazoles: Formed through nucleophilic substitution reactions.
Cyclized Products: Formed through cyclization reactions, leading to more complex heterocyclic compounds.
Applications De Recherche Scientifique
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical agents, particularly those with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide, leveraging its biological activity against various pests and weeds.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzimidazole ring can interact with nucleic acids and proteins. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-nitro-1H-benzo[d]imidazole: Lacks the methylsulfonyl group, which may result in different biological activity and chemical reactivity.
6-(Methylsulfonyl)-4-nitro-1H-benzo[d]imidazole: Lacks the methyl group, which can affect its solubility and interaction with biological targets.
2-Methyl-6-(methylsulfonyl)-1H-benzo[d]imidazole: Lacks the nitro group, which can significantly alter its redox properties and biological activity.
Uniqueness
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile scaffold for drug development and other applications in scientific research.
Propriétés
Numéro CAS |
91224-49-6 |
|---|---|
Formule moléculaire |
C9H9N3O4S |
Poids moléculaire |
255.25 g/mol |
Nom IUPAC |
2-methyl-6-methylsulfonyl-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C9H9N3O4S/c1-5-10-7-3-6(17(2,15)16)4-8(12(13)14)9(7)11-5/h3-4H,1-2H3,(H,10,11) |
Clé InChI |
FJAMBSRKFPYAGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


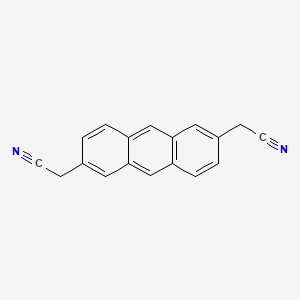

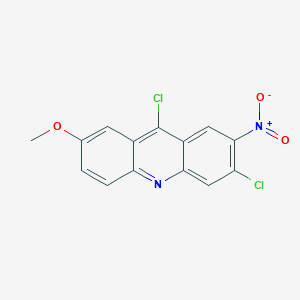
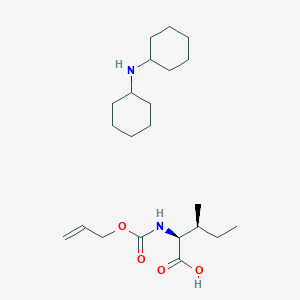
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)




![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)

![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)

